N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide
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Overview
Description
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a pyridine ring, and an acetamide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.
Attachment of the pyridine ring: The pyrazole derivative is then reacted with a pyridine aldehyde in the presence of a base to form the desired intermediate.
Formation of the acetamide group: The intermediate is then reacted with an acetic anhydride or acetyl chloride to introduce the acetamide functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated products.
Scientific Research Applications
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-4-yl)acetamide
- N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-2-yl)acetamide
Uniqueness
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-22-16(4-6-21-22)15-7-14(10-19-12-15)11-20-17(23)8-13-3-2-5-18-9-13/h2-7,9-10,12H,8,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCZQJKREZPWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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